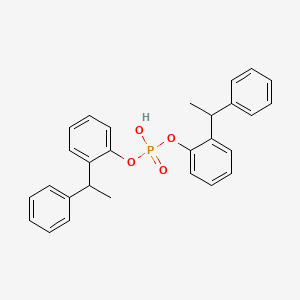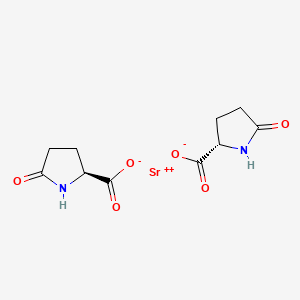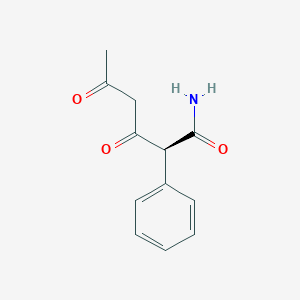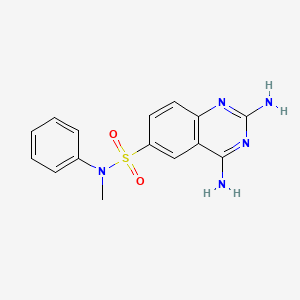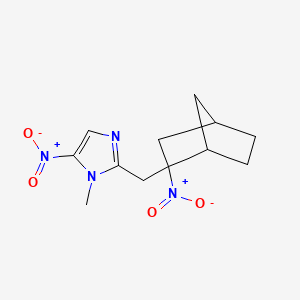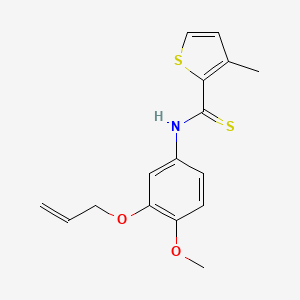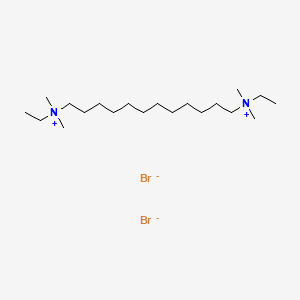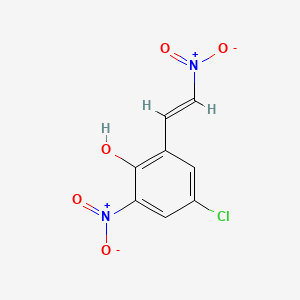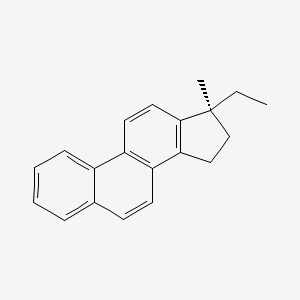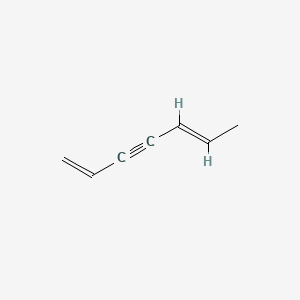
1,5-Heptadien-3-yne
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,5-Heptadien-3-yne: is an organic compound with the molecular formula C7H8 It is a member of the alkyne family, characterized by the presence of a carbon-carbon triple bondhepta-1,5-dien-3-yne and is notable for its unique structure, which includes both double and triple bonds. It is a colorless liquid with a boiling point of 54-56°C at 85 Torr .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,5-Heptadien-3-yne can be synthesized through various methods. One common approach involves the reaction of 1,5-hexadiene with acetylene in the presence of a catalyst. This reaction typically occurs under controlled temperature and pressure conditions to ensure the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of chlorinated hydrocarbons as starting materials. These compounds undergo dechlorination and dehydrogenation reactions to yield the final product. The process is optimized to maximize yield and purity while minimizing by-products .
Análisis De Reacciones Químicas
Types of Reactions: 1,5-Heptadien-3-yne undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form or depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the triple bond into a double bond, forming .
Substitution: The compound can participate in substitution reactions where one of the hydrogen atoms is replaced by another functional group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Catalysts such as or are often used in hydrogenation reactions.
Substitution: Halogenation reactions may use bromine or chlorine under controlled conditions.
Major Products:
Epoxides: and from oxidation.
Alkenes: from reduction.
Halogenated derivatives: from substitution.
Aplicaciones Científicas De Investigación
Chemistry: 1,5-Heptadien-3-yne is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical reactions .
Biology and Medicine: Research has explored the potential of this compound in developing new pharmaceuticals. Its reactivity makes it a candidate for creating bioactive compounds that can interact with biological targets .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its ability to undergo polymerization reactions makes it valuable in creating advanced materials with specific properties .
Mecanismo De Acción
The mechanism by which 1,5-Heptadien-3-yne exerts its effects involves its ability to participate in various chemical reactions. The compound’s triple bond is highly reactive, allowing it to interact with different molecular targets. In biological systems, it can form covalent bonds with proteins and enzymes, potentially altering their function. The pathways involved in these interactions are still under investigation, but they likely involve the formation of reactive intermediates that can modify biological molecules .
Comparación Con Compuestos Similares
- 1,5-Hexadien-3-yne
- 1,5-Octadien-3-yne
- Divinylacetylene
Comparison: 1,5-Heptadien-3-yne is unique due to its specific carbon chain length and the presence of both double and triple bonds. Compared to 1,5-Hexadien-3-yne, it has an additional carbon atom, which can influence its reactivity and physical properties. Similarly, 1,5-Octadien-3-yne has a longer carbon chain, which can affect its boiling point and solubility. Divinylacetylene, on the other hand, has a different arrangement of double and triple bonds, leading to distinct chemical behavior .
Propiedades
Número CAS |
3511-27-1 |
|---|---|
Fórmula molecular |
C7H8 |
Peso molecular |
92.14 g/mol |
Nombre IUPAC |
(5E)-hepta-1,5-dien-3-yne |
InChI |
InChI=1S/C7H8/c1-3-5-7-6-4-2/h3-4,6H,1H2,2H3/b6-4+ |
Clave InChI |
AIKGMUZHUHXBCF-GQCTYLIASA-N |
SMILES isomérico |
C/C=C/C#CC=C |
SMILES canónico |
CC=CC#CC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



